molecular formula C9H16O3S B8627482 Acetic acid, [(1-acetyl-2-methylpropyl)thio]-, methyl ester CAS No. 94656-82-3

Acetic acid, [(1-acetyl-2-methylpropyl)thio]-, methyl ester

Cat. No. B8627482
CAS RN: 94656-82-3
M. Wt: 204.29 g/mol
InChI Key: OUJGTELEFRGEOE-UHFFFAOYSA-N
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Patent
US04628060

Procedure details

204 g (1 mol) of 3-methoxycarbonylmethylthio-4-methyl-2-pentanone are added dropwise within one hour, at 0° C. with vigorous stirring, to a suspension of 108 g (2 mol) of freshly prepared sodium methylate in 2 liters of absolute toluene. The reaction mixture is stirred at 0° C. for a further 30 minutes, then poured into a mixture of 200 ml of concentrated hydrochloric acid and 800 ml of ice-water, and the organic phase is separated off, and the aqueous phase is extracted three times with dichloromethane. The combined organic phases are concentrated to 500 ml in vacuo and extracted with 500 ml of ice-cold 4N sodium hydroxide solution. The aqueous extracts are immediately acidified with a total of 400 ml of ice-cold hydrochloric acid and extracted three times with 200 ml of dichloromethane each time. The combined dichloromethane phases are dried over sodium sulphate and the solvent is removed in vacuo. The remaining solid is recrystallized from ligroin/ethanol. 150 g (87% of theory) of 2-isopropyltetrahydrothiopyran-3,5-dione of melting point 71° C. are obtained. ##STR53##
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH2:5][S:6][CH:7]([CH:11]([CH3:13])[CH3:12])[C:8](=[O:10])[CH3:9])=O.C[O-].[Na+].Cl>C1(C)C=CC=CC=1>[CH:11]([CH:7]1[C:8](=[O:10])[CH2:9][C:3](=[O:2])[CH2:5][S:6]1)([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
COC(=O)CSC(C(C)=O)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated to 500 ml in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ice-cold 4N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining solid is recrystallized from ligroin/ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C1SCC(CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.